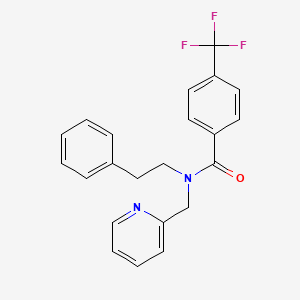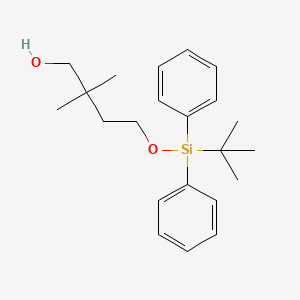
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of silyl-protected compounds is a common strategy in organic chemistry to protect hydroxyl groups during complex synthetic sequences. Paper describes the laboratory synthesis of dimethyl-tert-butylsilyl ethers, which are stable under various conditions and can be easily removed when desired. This suggests that the synthesis of "4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol" would likely involve the protection of a hydroxyl group with a tert-butyldiphenylsilyl group to improve the stability of the molecule during subsequent reactions.
Molecular Structure Analysis
While the molecular structure of "this compound" is not directly analyzed in the papers, the general structure of silyl ethers, as mentioned in paper , indicates that the tert-butyldiphenylsilyl group would provide steric bulk and potentially influence the reactivity of the protected alcohol. The stability of these ethers to various conditions, including hydrogenolysis and mild chemical reduction, is a key feature of their molecular structure.
Chemical Reactions Analysis
The papers do not provide specific reactions for "this compound," but paper discusses the electrochemical oxidation of 4-tert-butylcatechol and its participation in Michael addition reactions. This indicates that silyl-protected alcohols might be involved in similar electrophilic addition reactions once the protecting group is removed. The stability of the silyl ether under reaction conditions would be crucial for the success of such transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from the general properties of silyl ethers described in paper . These compounds are typically stable in aqueous and alcoholic solutions and resist hydrogenolysis and mild reductions. The tert-butyldiphenylsilyl group is likely to increase the hydrophobicity of the molecule and could affect its solubility in organic solvents.
科学的研究の応用
Synthesis of Taurine Derivatives
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol has been utilized in the synthesis of taurine derivatives. This process involves the selective silylation of 2,2-dimethylbutane-1,4-diol and further reaction with 2-chloroethanesulfonyl chloride. This method is significant for protecting sulfonic acids and is applicable to the multiparallel format for synthesizing protected derivatives of taurine (Seeberger et al., 2007).
Alkene Transfer from Zirconium to Zinc
In another study, this compound was employed in a reaction involving alkene transfer from zirconium to zinc. This process led to the production of allylic alcohols, demonstrating the compound's usefulness in synthetic organic chemistry (Wipf & Xu, 2003).
Application in Organic Syntheses
The compound has been used in various organic syntheses, including the creation of specific ketones and alcohols. Its utility in forming intermediates and final products in complex organic syntheses is notable, as evidenced by the synthesis of 3‐(S)‐[(tert‐Butyldiphenylsilyl)Oxy]‐2‐Butanone (Overman & Rishton, 2003).
Oxidation Kinetics of Methyl tert-butyl Ether (MTBE)
Research on the oxidation kinetics of methyl tert-butyl ether (MTBE) has shown that compounds like 2,2-dimethylbutane, closely related to this compound, oxidize less readily than alkanes. This study provides insights into the oxidation behavior of similar compounds (Brocard et al., 1983).
Isomerization Reactions
The compound has been used in isomerization reactions, particularly involving olefins. It plays a critical role in the formation of deconjugated compounds, demonstrating its versatility in catalytic processes (Wakamatsu et al., 2000).
作用機序
Target of Action
The compound 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol, also known as 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2,2-dimethyl-, is primarily used as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups present in various organic molecules .
Mode of Action
The compound acts by attaching itself to the hydroxyl group, thereby protecting it from reactions that it might otherwise undergo . This is achieved through the formation of a silyl ether, which is stable under a variety of conditions .
Biochemical Pathways
The compound is used in the synthesis of peptides . It is involved in the formation of silyl ethers, which are used as protecting groups in organic synthesis . The downstream effects of this include the ability to carry out complex organic syntheses without unwanted reactions occurring at the protected hydroxyl groups .
Result of Action
The primary result of the action of this compound is the protection of hydroxyl groups, allowing for more complex organic syntheses to be carried out . This can lead to the creation of a wide variety of organic compounds, including peptides .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under a variety of conditions, making it suitable for use in different environments . The presence of a fluoride source can lead to the removal of the protecting group .
将来の方向性
特性
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2Si/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-17-16-22(4,5)18-23/h6-15,23H,16-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASDLTDKOPBSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)
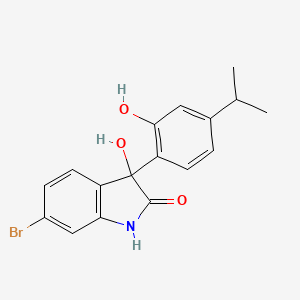
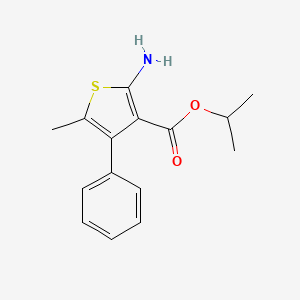
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)
![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
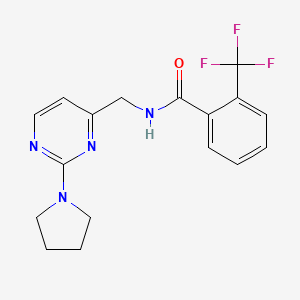
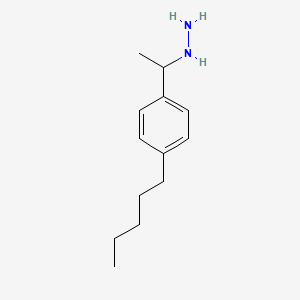
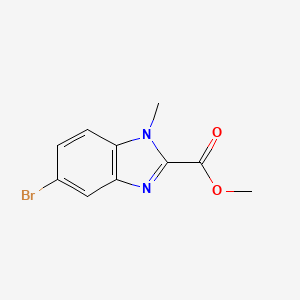



![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)
